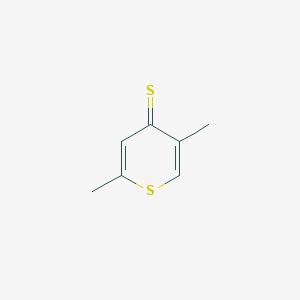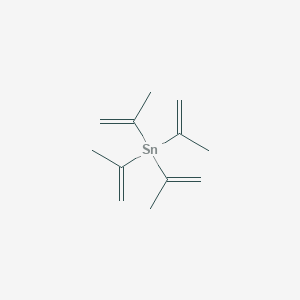
Tetra(prop-1-en-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(prop-1-en-2-yl)stannane is an organotin compound with the molecular formula C12H20Sn. It is a derivative of stannane where four prop-1-en-2-yl groups are attached to a central tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra(prop-1-en-2-yl)stannane can be synthesized through the reaction of stannane with prop-1-en-2-yl halides under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium catalyst in a Stille coupling reaction, where stannane reacts with prop-1-en-2-yl halides to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetra(prop-1-en-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The prop-1-en-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tetra(prop-1-en-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activity and use in medicinal chemistry.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug development.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tetra(prop-1-en-2-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the tin atom and the prop-1-en-2-yl groups. The tin atom can form bonds with various nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .
Comparison with Similar Compounds
Tetraallylstannane: Similar in structure but with allyl groups instead of prop-1-en-2-yl groups.
Tributylstannane: Contains three butyl groups and one tin atom.
Tetramethylstannane: Contains four methyl groups attached to a tin atom.
Uniqueness: Tetra(prop-1-en-2-yl)stannane is unique due to the presence of prop-1-en-2-yl groups, which provide distinct reactivity and steric properties compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
64503-52-2 |
|---|---|
Molecular Formula |
C12H20Sn |
Molecular Weight |
283.00 g/mol |
IUPAC Name |
tetrakis(prop-1-en-2-yl)stannane |
InChI |
InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*1H2,2H3; |
InChI Key |
NEWCJRVXAPXBNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Sn](C(=C)C)(C(=C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


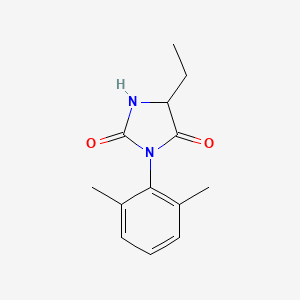
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
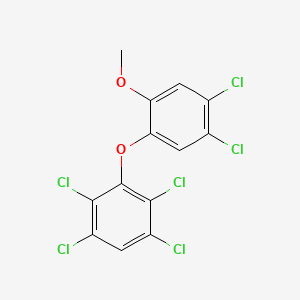
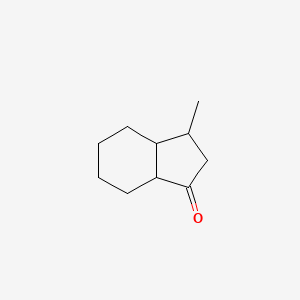
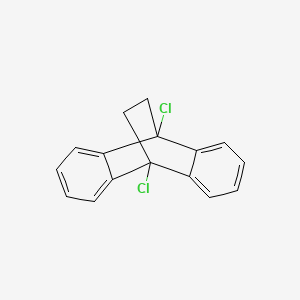
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
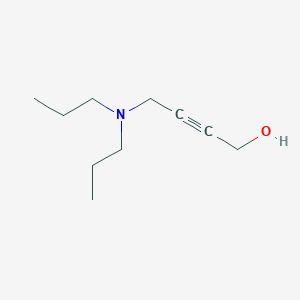
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
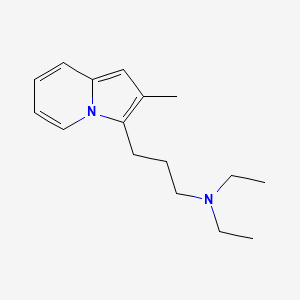
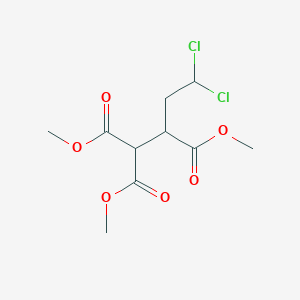
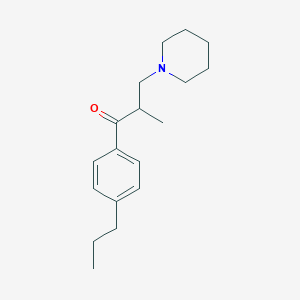
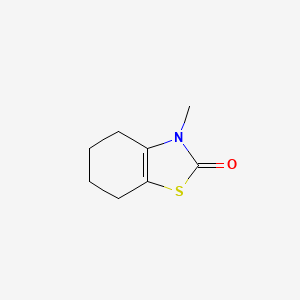
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
